

Ensirelvir symptomatic resolution statistical significance

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Compound Focus: Ensirelvir Fumarate

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Symptomatic Resolution & Antiviral Efficacy of Ensirelvir

Trial / Study Name	Primary Endpoint on Symptoms	Statistical Outcome	Supportive/Secondary Findings on Symptoms	Key Antiviral & Other Efficacy Data
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| **SCORPIO-HR (Phase 3)** [1] [2] | Time to sustained resolution of **15 symptoms** (for ≥ 2 days) in patients treated within 3 days of onset. | **Not Met:** Difference of -0.6 days (12.5 vs 13.1 days); $P=0.14$ [1] [2]. | **Met (Supportive):** Significant reduction in time to resolution of **6 symptoms** (for ≥ 1 day); $P<0.05$ [2]. | • **Viral RNA Reduction (Day 4):** -0.72 log₁₀ copies/mL vs placebo [1]. • **Viral Culture Negativity (Day 4):** 95.5% vs 75.0% (placebo) [1]. • **Symptomatic Viral Rebound:** <1.5% (similar to placebo) [1]. | | **SCORPIO-SR (Phase 3)** [2] [3] | Time to sustained resolution of **5 symptoms** (for ≥ 24 hours) [3]. | **Met:** The trial met its primary symptomatic endpoint, leading to approval in Japan [2] [3]. | Data from this trial was used as a supportive reference for the analysis of 6 symptoms in the SCORPIO-HR trial [2]. | N/A | | **PLATCOV (Phase 2)** [4] [5] | Oropharyngeal SARS-CoV-2 viral clearance rate (Day 0-5). | **Met for Antiviral Effect:** Viral clearance was **82% faster** than no study drug [4] [5]. | **Symptom Resolution:** 32% faster than no study drug (38% for Nirmatrelvir/Ritonavir) [5]. | • **Comparative Antiviral Effect:** Viral clearance was 16% slower than Nirmatrelvir/Ritonavir [4]. • **Viral Rebound:** 5% vs 7% for Nirmatrelvir/Ritonavir [4]. |

Detailed Experimental Protocols

To help you evaluate the quality of this evidence, here are the methodologies used in the key trials.

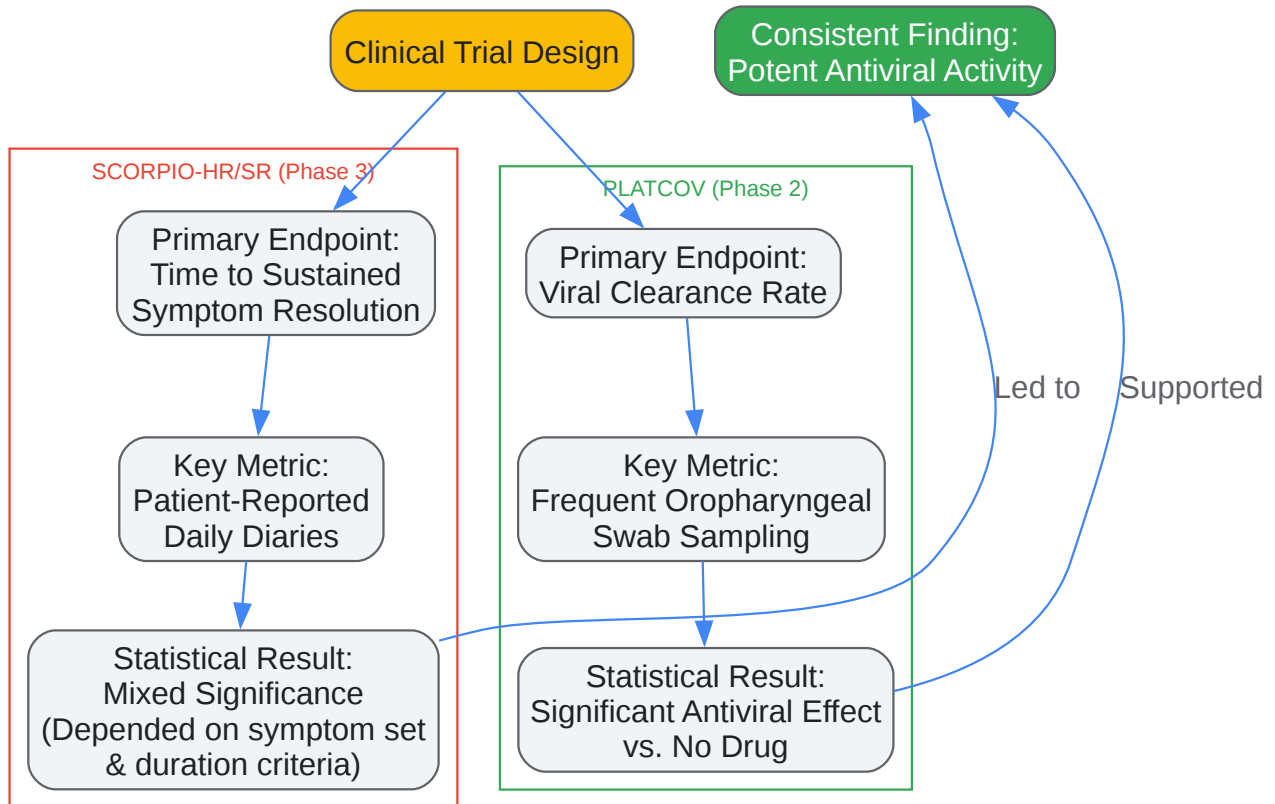
• SCORPIO-HR & SCORPIO-SR Trial Design

- **Trial Design:** Global, phase 3, multicenter, randomized, double-blind, placebo-controlled trials [1].
- **Population:** Non-hospitalized adults with mild-to-moderate, RT-PCR-confirmed COVID-19 and symptom onset within 5 days [1]. The SCORPIO-HR trial included participants with and without risk factors for severe disease [1] [2].
- **Intervention:** Oral ensitrelvir (375 mg on day 1, followed by 125 mg on days 2-5) versus matching placebo [1].
- **Primary Endpoint Measurement:** The time to the **first of two consecutive days** when all 15 (SCORPIO-HR) or 5 (SCORPIO-SR) COVID-19 symptoms recorded in patient diaries were reported as completely absent [1] [2] [3].
- **Virologic Assessments:** Nasopharyngeal swabs were collected on days 1, 4, 8, and 16. Viral load was quantified using RT-PCR, and infectious virus was assessed through quantitative viral culture at specialized labs [1].

• PLATCOV Trial Design

- **Trial Design:** Open-label, phase 2, randomized, controlled, adaptive platform trial [4].
- **Population:** Low-risk adult outpatients (aged 18-60) with early symptomatic COVID-19 (<4 days) in Thailand and Laos [4] [5].
- **Intervention & Comparison:** Patients were assigned to groups including oral ensitrelvir, oral ritonavir-boosted nirmatrelvir at standard doses, or no study drug [4].
- **Primary Endpoint Measurement:** The oropharyngeal SARS-CoV-2 viral clearance rate derived under a Bayesian hierarchical linear model. This model was fitted to log₁₀ viral densities from standardized paired oropharyngeal swab eluates collected frequently over the first 5 days (14 samples total) [4].
- **Symptom Assessment:** Symptom resolution was a secondary outcome in this trial [5].

The relationship between the design and outcomes of these key trials can be visualized in the following workflow.



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Interpretation & Key Takeaways for Researchers

- **The Definition of "Symptom Resolution" is Critical:** The contrasting results from the SCORPIO-HR trial highlight how the statistical outcome is highly sensitive to the specific endpoint definition, including the number of symptoms tracked and the required duration for which they must be resolved [1] [2].
- **Antiviral Potency is Well-Established:** Despite mixed symptomatic results, ensitrelvir consistently demonstrates robust antiviral activity across all studies, evidenced by rapid viral RNA reduction and

clearance of infectious virus [1] [4] [5]. This suggests the drug is biologically active and effective at its core mechanistic target.

- **Favorable Rebound and Safety Profile:** Ensitrelvir has shown low and comparable rates of viral rebound to placebo and nirmatrelvir/ritonavir in trials, which is a notable consideration for treatment guidelines [1] [4]. Its safety profile is generally considered tolerable, with no taste disturbance (dysgeusia) reported and most adverse events being mild [2].

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